molecular formula C12H18N2O3 B2881902 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea CAS No. 2034342-40-8

3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea

Cat. No.: B2881902
CAS No.: 2034342-40-8
M. Wt: 238.287
InChI Key: KBXBESKVJGSPQS-UHFFFAOYSA-N
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Description

3-[2-(Furan-3-yl)ethyl]-1-(oxan-4-yl)urea is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research. The compound incorporates a furan heterocycle, a structural motif prevalent in pharmaceuticals and bioactive molecules , linked via an ethyl spacer to a urea functional group. Ureas are a privileged scaffold in drug design due to their strong hydrogen-bonding capability, which facilitates specific and high-affinity interactions with biological targets such as enzymes and receptors . The tetrahydropyran (oxan-4-yl) group attached to the urea nitrogen is a common feature used to fine-tune the molecule's physicochemical properties, including solubility and metabolic stability. This molecule is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are strongly advised to consult relevant safety data sheets (SDS) before use and to handle this material in accordance with established laboratory safety protocols. Key Applications & Research Value: • Medicinal Chemistry: Serves as a key intermediate or core structure for the design and synthesis of novel small-molecule inhibitors . • Chemical Biology: Useful as a tool compound for probing protein-ligand interactions and cellular signaling pathways where urea derivatives are known to play a role . • Structure-Activity Relationship (SAR) Studies: The defined chemical structure allows researchers to explore how variations in the furan and tetrahydropyran subunits affect biological activity and selectivity. To complete this description, the following specific data is required: CAS Number, Molecular Formula, Molecular Weight, Exact Mechanism of Action (if known), Purity, and Storage Conditions.

Properties

IUPAC Name

1-[2-(furan-3-yl)ethyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c15-12(14-11-3-7-16-8-4-11)13-5-1-10-2-6-17-9-10/h2,6,9,11H,1,3-5,7-8H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXBESKVJGSPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea typically involves the reaction of furan-3-yl ethylamine with tetrahydro-2H-pyran-4-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The urea linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Urea derivatives with various substituents.

Scientific Research Applications

3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and tetrahydropyran rings can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea, we compare it with two analogs from recent chemical catalogs and patents. Key structural and physicochemical differences are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
3-[2-(Furan-3-yl)ethyl]-1-(oxan-4-yl)urea 2034342-40-8 C₁₂H₁₈N₂O₃ 238.28 Furan-3-yl ethyl, oxan-4-yl
3-(2-Methoxyethyl)-1-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea 2034437-90-4 C₁₅H₂₁N₅O₃ 319.36 Methoxyethyl, cyclohexyl, 3-cyanopyrazinyl
3-[(Furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea 2034568-65-3 C₁₇H₂₁N₃O₃ 315.37 Furan-2-yl methyl, pyridin-2-yl methyl, oxan-4-yl

Key Observations:

Substituent Variability :

  • The target compound’s furan-3-yl ethyl group distinguishes it from analogs with furan-2-yl methyl (e.g., 2034568-65-3) or methoxyethyl (e.g., 2034437-90-4) substituents. Furan ring position (2- vs. 3-) impacts electronic distribution and steric interactions .
  • The oxan-4-yl group is conserved across all three compounds, suggesting its role as a stabilizing scaffold for hydrogen bonding or solubility enhancement .

Molecular Weight and Complexity: The target compound has the simplest structure (MW 238.28), while analogs with pyridine (MW 315.37) or cyanopyrazine (MW 319.36) exhibit higher molecular complexity. This may influence pharmacokinetic properties like membrane permeability or metabolic stability .

In contrast, the pyridin-2-yl methyl group in 2034568-65-3 adds basicity, which could alter pH-dependent solubility .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s simpler structure (C₁₂H₁₈N₂O₃) suggests easier synthesis compared to analogs with multiple heterocycles (e.g., pyridine or pyrazine), which require additional coupling steps .

Biological Activity

3-[2-(Furan-3-yl)ethyl]-1-(oxan-4-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a furan ring, an oxan group, and a urea moiety, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

The biological activity of 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival. For instance, urea derivatives often target cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Receptor Modulation : The compound may interact with specific receptors, altering their signaling pathways and affecting cellular responses.

Antiproliferative Activity

In vitro studies have demonstrated the antiproliferative effects of 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
HCT116 (Colorectal)14.0
SW480 (Colorectal)9.8
A375 (Melanoma)12.0
MiaPaca-2 (Pancreatic)28.0

These results indicate that the compound exhibits significant selective activity against cancer cells compared to normal cells.

Case Studies

  • Colorectal Cancer Study : In a study involving HCT116 cells, treatment with 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea resulted in a dose-dependent decrease in cell viability, with an IC50 value of 14 µM. Mechanistic studies indicated that the compound induced G0/G1 phase arrest by downregulating CDK4 and CDK6 expression levels, suggesting its potential as a therapeutic agent for colorectal cancer .
  • Melanoma Treatment : A separate investigation into A375 melanoma cells revealed an IC50 value of 12 µM. The compound's mechanism involved apoptosis induction through mitochondrial pathways, evidenced by increased caspase activity and mitochondrial membrane potential changes .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the furan and oxan moieties can significantly influence biological activity. For instance:

  • Furan Substituents : Variations in the furan ring's substituents have been correlated with enhanced antiproliferative effects.
  • Urea Modifications : The presence of electronegative atoms within the urea moiety has been shown to improve binding affinity to target proteins, thereby increasing potency .

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